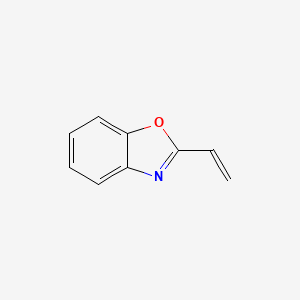![molecular formula C19H25N3S B13889481 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine is a complex organic compound that features a unique combination of structural elements, including a thiazole ring, a piperidine ring, and an indene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the indene derivative. The final step involves the introduction of the piperidine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and product consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene core structure but lacks the thiazole and piperidine rings.
Celestolide: Another compound with a similar indene structure but different functional groups and applications.
1,1-Dimethyl-2,3-dihydroinden-4-amine: Similar in structure but with different substituents and properties.
Uniqueness
1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine is unique due to its combination of structural elements, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C19H25N3S |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
1-[4-(1,1-dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C19H25N3S/c1-19(2)8-5-13-11-14(3-4-16(13)19)17-12-23-18(21-17)22-9-6-15(20)7-10-22/h3-4,11-12,15H,5-10,20H2,1-2H3 |
InChI-Schlüssel |
YNBXEIYYROJHJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C1C=CC(=C2)C3=CSC(=N3)N4CCC(CC4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


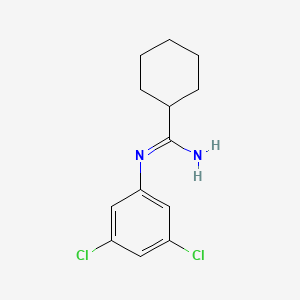
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
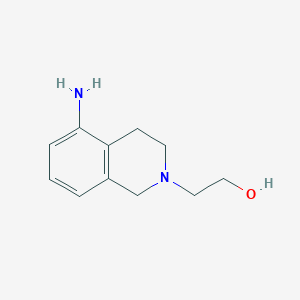
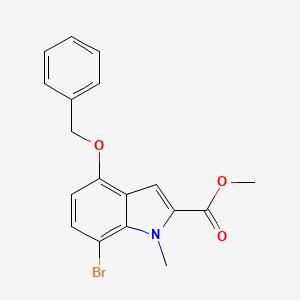
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
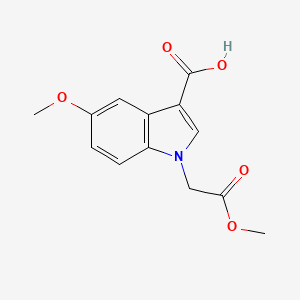
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
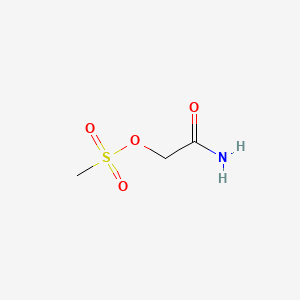
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
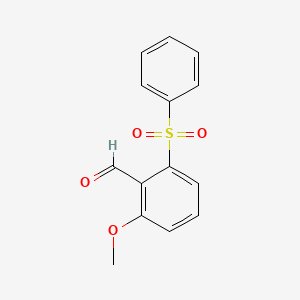
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
